molecular formula C8H15NO3 B1422680 Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate CAS No. 246547-26-2

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1422680
M. Wt: 173.21 g/mol
InChI Key: XYMJJESBEUZDJM-UHFFFAOYSA-N
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Description

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a unique chemical compound that is gaining attention in pharmaceutical and biomedical research. It has a linear formula of C8H15O3N1 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is represented by the InChI code: 1S/C8H15NO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3 . This indicates the presence of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a solid compound . It has a molecular weight of 173.21 . The compound should be stored in a dark place, sealed in dry conditions, and preferably under -20C .

Scientific Research Applications

Corrosion Inhibition in Mild Steel Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. Research demonstrates that these compounds can significantly reduce corrosion, making them potentially valuable in industrial settings for metal protection. These derivatives operate as mixed-type inhibitors and their efficiency increases with concentration. This is evident from studies involving weight loss and electrochemical measurements, supported by surface analysis techniques like SEM-EDS, XRD, and AFM (Saranya et al., 2020).

Synthesis of Pyran Derivatives The compound has been utilized in the synthesis of various pyran derivatives. These syntheses involve multi-component reactions, often using ethyl acetoacetate, malononitrile, and benzaldehydes. The structural confirmation of these compounds is achieved through modern spectroscopic methods, indicating their potential for various chemical and industrial applications (Hai et al., 2017).

Formation of Polyazanaphthalenes In the formation of polyazanaphthalenes, ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate plays a crucial role. These compounds are important in the synthesis of various organic structures, offering a wide range of applications in chemical synthesis and possibly in pharmaceuticals (Harb et al., 1989).

Antioxidant Activity In a study, derivatives of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate exhibited promising antioxidant activities. This suggests potential health-related applications, particularly in the development of antioxidant agents (El-bayouki et al., 2014).

Quantum Chemical Studies Quantum chemical studies have been conducted on ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate derivatives to understand their structural properties and potential interactions. This kind of research provides valuable insights into the molecular behavior of these compounds, which is crucial for their application in various scientific fields (Chowhan et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety . It has a hazard statement of H319, indicating that it can cause serious eye irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective clothing or eye protection .

properties

IUPAC Name

ethyl 4-aminooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJJESBEUZDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydropyran-4-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

To a solution of 4-[N-(diphenylmethylene)amino]tetrahydropyran-4-carboxylic acid ethyl ester (16.0 grams, 0.047 mole) in diethyl ether (120 mL) was added 1M aqueous hydrochloric acid solution (100 mL). The mixture was stirred vigorously at room temperature for 16 hours. The layers were separated and the aqueous layer washed with diethyl ether. The aqueous layer was brought to pH 10 with dilute aqueous ammonium hydroxide solution and extracted with dichloromethane. The organic extract was dried over sodium sulfate and concentrated to give 4-aminotetrahydropyran-4-carboxylic acid ethyl ester (7.128 g, 71.7%) as an oil.
Name
4-[N-(diphenylmethylene)amino]tetrahydropyran-4-carboxylic acid ethyl ester
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ginsel, B Plitzko, D Froriep, DA Stolfa, M Jung… - Drug Metabolism and …, 2018 - ASPET
… Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride and 4-fluorophenoxybenzene were from abcr (Karlsruhe, Germany). 4-nitrophenetole, 4-butoxyphenylacetic acid and …
Number of citations: 18 dmd.aspetjournals.org
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate …
Number of citations: 2 www.ichimarutrading.co.jp

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